4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(20)10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIQXDZDXGEWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62001-43-8 | |
| Record name | 4-(1H-BENZOTRIAZOL-1-YLMETHYLAMINO)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid typically involves the reaction of 1H-benzotriazole with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the benzotriazole ring .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzotriazole, including 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid, exhibit considerable antimicrobial properties. For instance:
- Synthesis and Evaluation : A series of benzotriazole derivatives were synthesized and tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some derivatives showed activity comparable to established antibiotics like linezolid .
- Mechanism of Action : The antibacterial efficacy is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or function as inhibitors of essential bacterial enzymes .
Antiprotozoal Activity
The compound also exhibits promising antiprotozoal effects:
- In Vitro Studies : In studies involving Trypanosoma cruzi, derivatives of benzotriazole demonstrated dose-dependent growth inhibition. For example, N-benzenesulfonylbenzotriazole showed significant activity against both epimastigote and trypomastigote forms, with a noted decrease in parasite numbers at concentrations as low as 25 μg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Modification Studies : Research indicates that modifications in the benzotriazole nucleus can enhance biological activity. For instance, the introduction of electron-donating groups has been shown to improve the antimicrobial potency of certain derivatives .
Potential in Drug Design
The versatility of this compound in drug development is noteworthy:
- Lead Compound Development : The compound serves as a lead structure for designing new therapeutics targeting resistant strains of bacteria and protozoa. Its ability to be modified while retaining biological activity makes it a valuable scaffold in medicinal chemistry .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism by which 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid exerts its effects involves interactions with molecular targets in biological systems. The benzotriazole moiety can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(1H-1,2,4-triazol-1-ylmethyl)amino]benzoic acid: This compound has a similar structure but contains a triazole ring instead of a benzotriazole ring.
Benzoic acid, 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]sulfonyl]: This compound has a sulfonyl group attached to the benzotriazole moiety.
Uniqueness
4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid is unique due to its specific benzotriazole structure, which imparts distinct chemical and biological properties. The presence of the benzotriazole ring enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research .
Biological Activity
4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid, also known as 2-(benzotriazol-1-ylmethyl-amino)benzoic acid, is a compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 g/mol. Its structure features a benzotriazole moiety linked to an amino group and a carboxylic acid, which contributes to its diverse biological activities and potential applications in pharmaceuticals and biochemistry.
The compound is characterized by its unique hybrid structure, which allows it to function as a tridentate ligand in coordination chemistry. This property enables it to form complexes with various metal ions, which can be utilized in catalysis and material science applications.
Biological Activities
Research has highlighted several notable biological activities associated with this compound:
1. Antimicrobial Activity
Studies indicate that compounds containing the benzotriazole nucleus exhibit mild to moderate antibacterial and antifungal properties. For instance, the compound has shown effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis .
2. Antiparasitic Properties
Research has demonstrated that derivatives of benzotriazole, including this compound, possess antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed significant growth inhibition of epimastigote forms at concentrations as low as 25 μg/mL, with a dose-dependent effect observed up to 50 μg/mL .
3. Analgesic Effects
In addition to antimicrobial properties, the compound has been noted for its analgesic effects in various experimental models. Compounds related to benzotriazole have shown potential in reducing pain responses in animal models, suggesting a possible therapeutic application in pain management .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The benzotriazole moiety enhances the lipophilicity of the compound, facilitating its penetration into cell membranes where it can interact with enzymes or receptors involved in various biochemical pathways .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Antimicrobial Evaluation : A study assessed the antibacterial activity of various benzotriazole derivatives, including this compound. Results showed that this compound exhibited significant antibacterial activity against multiple strains .
- Antiparasitic Activity : Another research effort investigated the antiparasitic effects of related compounds on Trypanosoma cruzi. The findings indicated that certain derivatives had higher efficacy compared to standard treatments like metronidazole .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antiparasitic Activity | Analgesic Activity |
|---|---|---|---|
| This compound | Moderate against E. coli | Significant against T. cruzi | Notable analgesic effects |
| Benzimidazole derivative | Moderate against Bacillus subtilis | Limited | Minimal |
| Ethyl 4-(1H-benzotriazol-1-ylmethyl)benzoate | Mild | Not tested | Low |
Q & A
Q. Table 1. Comparison of Synthetic Methods for Benzotriazole Derivatives
| Method | Yield (%) | Purity (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Mannich reaction | 65–75 | ≥97 | Byproduct formation | |
| Microwave-assisted | 80–85 | ≥99 | Equipment scalability |
Q. Table 2. Biological Activity of Structural Analogues
| Derivative | Target Enzyme | IC (μM) | SAR Insight |
|---|---|---|---|
| Parent compound | ACE | 12.5 | Baseline activity |
| Tetrazole analogue | ACE | 8.2 | Enhanced H-bonding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
